molecular formula C10H13NO4 B14176261 3-Acetyl-4-(4-morpholinyl)-2(5H)-furanone CAS No. 383410-67-1

3-Acetyl-4-(4-morpholinyl)-2(5H)-furanone

Katalognummer: B14176261
CAS-Nummer: 383410-67-1
Molekulargewicht: 211.21 g/mol
InChI-Schlüssel: SJNLAMJAUUHPMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-4-(4-morpholinyl)-2(5H)-furanone is a chemical compound that belongs to the class of furanones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-(4-morpholinyl)-2(5H)-furanone typically involves the reaction of a furanone derivative with morpholine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-4-(4-morpholinyl)-2(5H)-furanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furanone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Acetyl-4-(4-morpholinyl)-2(5H)-furanone would depend on its specific biological or chemical activity. It may interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved would vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Acetyl-2(5H)-furanone: Lacks the morpholine group and may have different biological activities.

    4-(4-Morpholinyl)-2(5H)-furanone: Lacks the acetyl group and may have different chemical properties.

Uniqueness

3-Acetyl-4-(4-morpholinyl)-2(5H)-furanone is unique due to the presence of both the acetyl and morpholine groups, which may confer specific chemical and biological properties not found in similar compounds.

Eigenschaften

CAS-Nummer

383410-67-1

Molekularformel

C10H13NO4

Molekulargewicht

211.21 g/mol

IUPAC-Name

4-acetyl-3-morpholin-4-yl-2H-furan-5-one

InChI

InChI=1S/C10H13NO4/c1-7(12)9-8(6-15-10(9)13)11-2-4-14-5-3-11/h2-6H2,1H3

InChI-Schlüssel

SJNLAMJAUUHPMD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(COC1=O)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.